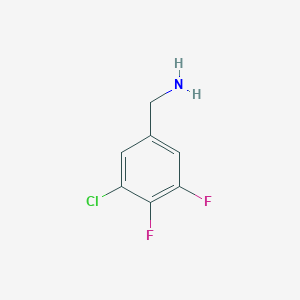

1-(3-Chloro-4,5-difluorophenyl)methanamine

Description

1-(3-Chloro-4,5-difluorophenyl)methanamine is a halogen-substituted benzylamine derivative with the molecular formula C₇H₆ClF₂N and an approximate molecular weight of 177.58 g/mol. This compound features a methanamine group (-CH₂NH₂) attached to a phenyl ring substituted with chlorine at the 3-position and fluorine atoms at the 4- and 5-positions. The strategic placement of halogens confers distinct electronic and steric properties, making it valuable in medicinal chemistry and polymer synthesis.

Properties

Molecular Formula |

C7H6ClF2N |

|---|---|

Molecular Weight |

177.58 g/mol |

IUPAC Name |

(3-chloro-4,5-difluorophenyl)methanamine |

InChI |

InChI=1S/C7H6ClF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 |

InChI Key |

UIPPQUMJLKNZIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4,5-difluorophenyl)methanamine typically involves the introduction of the chloro and fluoro substituents onto the benzene ring, followed by the attachment of the methanamine group. One common method involves the reaction of 3-chloro-4,5-difluoronitrobenzene with a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. This reduction step converts the nitro group to an amine group, resulting in the formation of 1-(3-Chloro-4,5-difluorophenyl)methanamine.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Chloro-4,5-difluorophenyl)methanamine may involve continuous flow processes to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4,5-difluorophenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted aromatic amines.

Scientific Research Applications

1-(3-Chloro-4,5-difluorophenyl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets. The methanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Fluorine atoms at the 4- and 5-positions in the target compound create a strong electron-withdrawing environment, enhancing the amine group’s reactivity compared to 3,5-difluorobenzylamine .

- Lipophilicity: The presence of chlorine in 1-(3-Chloro-4,5-difluorophenyl)methanamine increases logP compared to non-chlorinated analogs, favoring membrane permeability in drug design .

Biological Activity

1-(3-Chloro-4,5-difluorophenyl)methanamine, with the molecular formula CHClFN, is an aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a methanamine group attached to a phenyl ring, which is substituted with chlorine and difluorine atoms. Its unique structure suggests various pharmacological applications, particularly in the development of therapeutic agents targeting specific biological pathways.

The synthesis of 1-(3-Chloro-4,5-difluorophenyl)methanamine involves several synthetic routes that allow for the introduction of halogen substituents at strategic positions on the phenyl ring. These modifications are crucial for optimizing the compound's biological activity. The presence of chlorine and difluorine atoms can significantly influence the compound's reactivity and binding affinity to target proteins or enzymes.

Biological Activity Overview

Research indicates that 1-(3-Chloro-4,5-difluorophenyl)methanamine exhibits potential as an inhibitor of various enzymes and receptors. Its biological activity is primarily assessed through in vitro assays and molecular docking studies, which provide insights into its interaction with biological targets. The following sections detail specific biological activities associated with this compound.

1. Enzyme Inhibition

Studies have shown that compounds with structural similarities to 1-(3-Chloro-4,5-difluorophenyl)methanamine can inhibit enzymes involved in neurotransmitter systems and inflammatory processes. For instance, it has been suggested that this compound may modulate the activity of P2X3 receptors, which are implicated in pain sensation. A related study demonstrated that modifications to similar compounds led to enhanced antagonistic activity against P2X3 receptors, indicating a pathway for further optimization of 1-(3-Chloro-4,5-difluorophenyl)methanamine .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| 1-(3-Chloro-4,5-difluorophenyl)methanamine | TBD | TBD |

| Compound 14h (similar structure) | 375 | >23-fold vs P2X2/3R |

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar derivatives have been evaluated for their ability to inhibit neutrophil-mediated inflammation. In one study, compounds structurally related to 1-(3-Chloro-4,5-difluorophenyl)methanamine demonstrated significant inhibition of superoxide anion generation and elastase release in neutrophils .

Case Study: Pain Modulation via P2X3 Receptor Antagonism

In a pharmacological study focused on neuropathic pain models using male Sprague-Dawley rats, a derivative of 1-(3-Chloro-4,5-difluorophenyl)methanamine was shown to increase mechanical withdrawal thresholds significantly. This effect suggests that the compound may serve as a viable candidate for treating neuropathic pain through P2X3 receptor antagonism .

Case Study: Inhibition of Neutrophilic Activity

Another study examined various derivatives for their ability to inhibit neutrophilic production of superoxide anions upon stimulation by fMLF (formyl-methionyl-leucyl-phenylalanine). Compounds achieving over 50% inhibition were further evaluated for IC50 values, highlighting the importance of structural modifications in enhancing anti-inflammatory potency .

Conclusion and Future Directions

The biological activity of 1-(3-Chloro-4,5-difluorophenyl)methanamine presents promising avenues for further research in drug development. Its potential as an enzyme inhibitor and anti-inflammatory agent underscores the need for additional pharmacological studies to elucidate its mechanisms of action fully. Future research should focus on optimizing its chemical structure to enhance selectivity and potency against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.